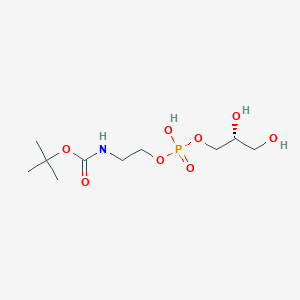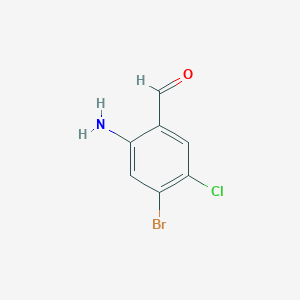
2-Amino-4-bromo-5-chlorobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-bromo-5-chlorobenzaldehyde: is an aromatic aldehyde with the molecular formula C7H5BrClNO . This compound is characterized by the presence of amino, bromo, and chloro substituents on the benzene ring, making it a versatile intermediate in organic synthesis. It is commonly used in the pharmaceutical and chemical industries for the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromo-5-chlorobenzaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of aniline derivatives followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters helps in achieving high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde group in 2-Amino-4-bromo-5-chlorobenzaldehyde can undergo oxidation to form carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The amino, bromo, and chloro groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are often employed in substitution reactions.
Major Products:
Oxidation: Formation of 2-Amino-4-bromo-5-chlorobenzoic acid.
Reduction: Formation of 2-Amino-4-bromo-5-chlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Amino-4-bromo-5-chlorobenzaldehyde is used as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: The compound is used in the development of biochemical probes and as a precursor for the synthesis of bioactive molecules that can modulate biological pathways.
Medicine: In medicinal chemistry, this compound is employed in the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Industry: The compound finds applications in the production of dyes, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-4-bromo-5-chlorobenzaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the amino, bromo, and chloro groups allows for specific interactions with target molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-5-bromo-4-chlorobenzaldehyde
- 2-Amino-4-chloro-5-bromobenzaldehyde
- 2-Amino-3-bromo-5-chlorobenzaldehyde
Comparison: 2-Amino-4-bromo-5-chlorobenzaldehyde is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C7H5BrClNO |
|---|---|
Molekulargewicht |
234.48 g/mol |
IUPAC-Name |
2-amino-4-bromo-5-chlorobenzaldehyde |
InChI |
InChI=1S/C7H5BrClNO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-3H,10H2 |
InChI-Schlüssel |
QGCVGNGGGLOCDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)Br)N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,8-Diazabicyclo[4.2.0]octan-8-yl)ethan-1-one](/img/structure/B12975956.png)
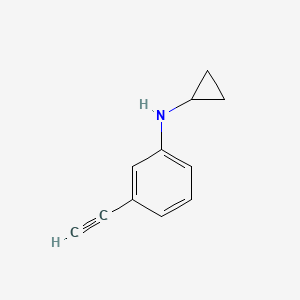
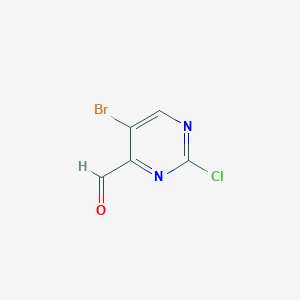
![7-Chloro-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B12975970.png)
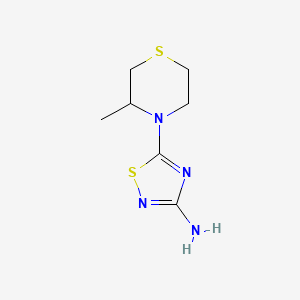
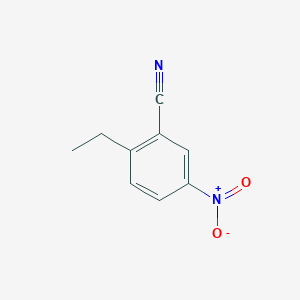
![5-Bromospiro[indoline-3,3'-pyrrolidin]-2-one 2,2,2-trifluoroacetate](/img/structure/B12975985.png)
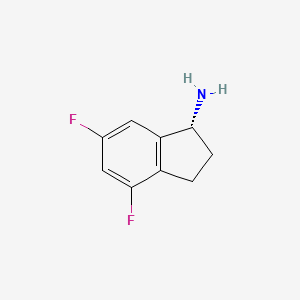
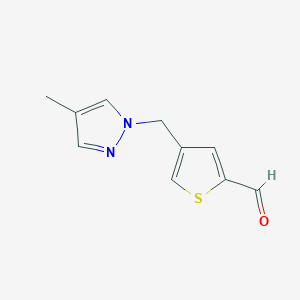
![2-(Methylthio)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12976004.png)

![2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine](/img/structure/B12976015.png)
![2-(tert-Butyl) 3-ethyl (1R,3S,5R)-5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12976016.png)
